molecular formula C11H16BrNO2S B14042985 Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate

Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate

Cat. No.: B14042985
M. Wt: 306.22 g/mol
InChI Key: DVQZYDUSWJFVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 306.22 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include various substituted thiazole derivatives and carboxylic acids.

Scientific Research Applications

Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Isopropyl 2-bromo-5-isobutylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H16BrNO2S/c1-6(2)5-8-9(13-11(12)16-8)10(14)15-7(3)4/h6-7H,5H2,1-4H3

InChI Key

DVQZYDUSWJFVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Br)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.